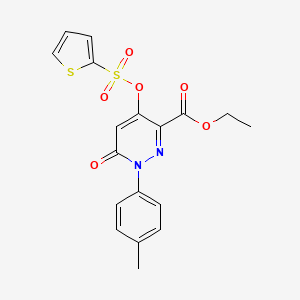
Ethyl 6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C18H16N2O6S2 and its molecular weight is 420.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS: 899992-04-2) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₁₈H₁₆N₂O₆S₂
- Molecular Weight : 420.5 g/mol
- Structural Features : The compound features a dihydropyridazine core, a sulfonyl group attached to a thiophene ring, and an ethyl ester functional group.
Antitumor Activity
Recent studies have indicated that derivatives of dihydropyridazine compounds exhibit significant antitumor properties. These compounds have shown inhibitory activity against various cancer-related targets such as BRAF(V600E) and EGFR, which are critical in tumor progression and proliferation. For instance, research on related pyrazole derivatives has demonstrated their effectiveness in inhibiting cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory potential. Compounds in this class have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar derivatives have been shown to disrupt bacterial cell membranes, leading to cell lysis. For example, studies on related pyrazole carboxamide derivatives indicated notable antifungal and antibacterial activities, with mechanisms involving membrane integrity disruption .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like sulfonyl) enhances biological activity by increasing the electrophilicity of the compound.
- Core Structure : The dihydropyridazine core is essential for maintaining the pharmacophore necessary for interaction with biological targets.
- Hydrophobic Interactions : The p-tolyl group contributes to hydrophobic interactions that may enhance binding affinity to target proteins.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E), EGFR | |
| Anti-inflammatory | Reduced TNF-α and IL-6 production | |
| Antimicrobial | Disruption of bacterial membranes |
Case Study 1: Antitumor Efficacy
In a study assessing the antitumor efficacy of related compounds, it was found that derivatives with similar structural motifs significantly inhibited tumor growth in xenograft models. The study highlighted the role of specific substitutions on the dihydropyridazine ring that enhanced cytotoxicity against various cancer cell lines.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of a structurally similar compound. It demonstrated that treatment with this compound reduced edema in animal models of inflammation and inhibited the expression of nitric oxide synthase (iNOS), indicating a potential therapeutic application for inflammatory diseases.
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)-6-oxo-4-thiophen-2-ylsulfonyloxypyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S2/c1-3-25-18(22)17-14(26-28(23,24)16-5-4-10-27-16)11-15(21)20(19-17)13-8-6-12(2)7-9-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYHAXBRJUAORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CS2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













